molecular formula C13H13FN2O2S B2620875 N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide CAS No. 926198-47-2

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide

Cat. No.: B2620875
CAS No.: 926198-47-2
M. Wt: 280.32
InChI Key: CMWWXFPWDLRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group attached to a phenyl ring. Its unique structure makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    N-(5-amino-2-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    N-(5-amino-2-fluorophenyl)benzamide: Contains a benzamide group instead of a sulfonamide group.

    N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide: Features a methylphenoxy group in place of the sulfonamide group.

Uniqueness

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-12-7-6-11(15)8-13(12)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWWXFPWDLRRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.